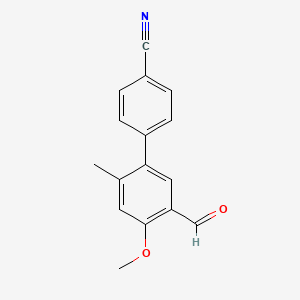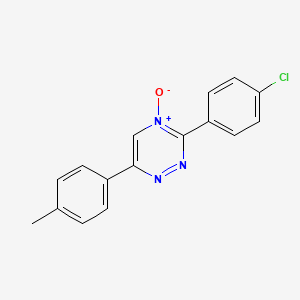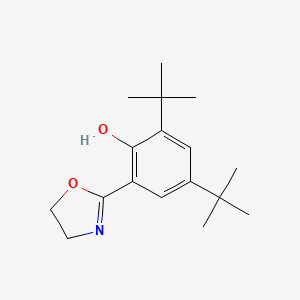
2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound featuring a unique structure that combines a cyclohexadienone core with an oxazolidinylidene substituent
Preparation Methods
The synthesis of 2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of 2,4-di-tert-butylphenol with oxazolidinone derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the oxazolidinone ring.
Scientific Research Applications
2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, modulating their activity. The compound’s bulky tert-butyl groups can also influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
2,4-Di-tert-butyl-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:
2,4-Di-tert-butylphenol: Lacks the oxazolidinone ring, making it less versatile in certain chemical reactions.
Oxazolidinone derivatives: These compounds share the oxazolidinone ring but may lack the bulky tert-butyl groups, affecting their reactivity and applications
Properties
CAS No. |
918870-86-7 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-(4,5-dihydro-1,3-oxazol-2-yl)phenol |
InChI |
InChI=1S/C17H25NO2/c1-16(2,3)11-9-12(15-18-7-8-20-15)14(19)13(10-11)17(4,5)6/h9-10,19H,7-8H2,1-6H3 |
InChI Key |
VAKQRDIZBPTDQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C2=NCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


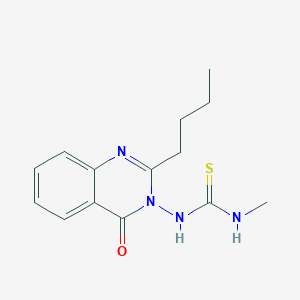
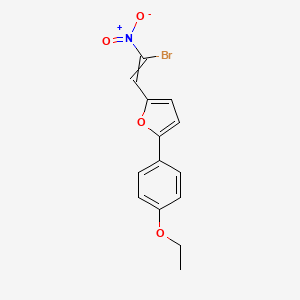

![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)
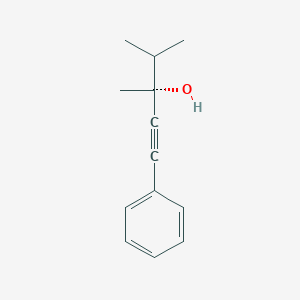
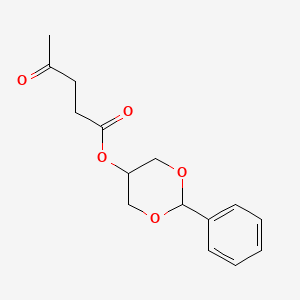
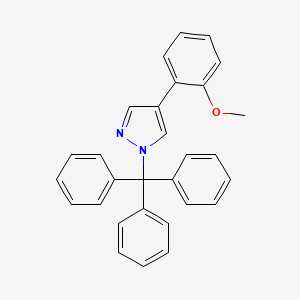
![(1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14188803.png)
![2-{(2S)-2-[(But-3-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14188805.png)
phosphane}](/img/structure/B14188825.png)
![Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B14188832.png)
![3-[(2,5-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14188844.png)
